1-Azabicyclo[3.2.1]octan-5-amine
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Overview
Description
1-Azabicyclo[321]octan-5-amine is a nitrogen-containing heterocyclic compound It is part of the azabicyclo family, which is known for its unique bicyclic structure
Preparation Methods
The synthesis of 1-Azabicyclo[3.2.1]octan-5-amine typically involves the enantioselective construction of the azabicyclo scaffold. One common method includes the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure. Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-Azabicyclo[3.2.1]octan-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are prevalent, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
1-Azabicyclo[3.2.1]octan-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Mechanism of Action
The mechanism by which 1-Azabicyclo[3.2.1]octan-5-amine exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it is known to interact with neurotransmitter receptors, modulating their activity and influencing neural pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Azabicyclo[3.2.1]octan-5-amine can be compared to other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: The central core of tropane alkaloids, known for their biological activities.
The uniqueness of this compound lies in its specific structural configuration and the resulting chemical properties, which make it particularly valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H14N2 |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1-azabicyclo[3.2.1]octan-5-amine |
InChI |
InChI=1S/C7H14N2/c8-7-2-1-4-9(6-7)5-3-7/h1-6,8H2 |
InChI Key |
YTPKQQNPBLHPPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C1)C2)N |
Origin of Product |
United States |
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